Chlordimeform

Vector Control Larvicide Potency Insect Toxicology

Procure Chlordimeform (CAS 6164-98-3) when experimental design requires the specific toxicokinetic signature, 4-chloro-o-toluidine metabolite profiling, or octopamine receptor pharmacology studies where amitraz is not a valid substitute. In vector control bioassays, chlordimeform shows 1.59× higher potency against Culex pipiens larvae and 1.88× against adults vs. amitraz, providing a stable toxicity index (100) benchmark. For mammalian adrenergic research, chlordimeform avoids the mydriasis/bradycardia confounds observed with amitraz at 10.0 mg/kg i.v. Essential calibrant for LC-MS/MS and GC-MS/MS detection of 4-chloro-o-toluidine in environmental matrices.

Molecular Formula C10H13ClN2
Molecular Weight 196.67 g/mol
CAS No. 6164-98-3
Cat. No. B052258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlordimeform
CAS6164-98-3
Synonyms1-(2-Methyl-4-chlorophenyl)-3,3-dimethylformamidine;  Acaron;  C 8514;  CDM;  CDM (acaricide);  CIBA 8514;  Chlorophenamidin;  Chlorophenamidine;  Chlorphenamidine;  Fundal;  Fundal 500;  Galecron;  N,N-Dimethyl-N’-(2-methyl-4-chlorophenyl)formamidine;  N’-(2-Met
Molecular FormulaC10H13ClN2
Molecular Weight196.67 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)N=CN(C)C
InChIInChI=1S/C10H13ClN2/c1-8-6-9(11)4-5-10(8)12-7-13(2)3/h4-7H,1-3H3
InChIKeySTUSTWKEFDQFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.00 M
SOL IN ORGANIC SOLVENTS
GREATER THAN 200 G/L IN ACETONE, BENZENE, CHLOROFORM, ETHYL ACETATE, HEXANE, METHANOL;  250 MG/L WATER (ALL AT 20 °C)
Solubility in water, g/100ml at 20 °C: 0.025 (very poor)

Structure & Identifiers


Interactive Chemical Structure Model





Chlordimeform (CAS 6164-98-3): Core Chemical Profile and Research-Grade Procurement Context


Chlordimeform (CAS 6164-98-3), chemically designated as N′-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide, is a member of the formamidine class of acaricides and insecticides. It is recognized for its octopamine receptor agonist activity in invertebrates, which disrupts aminergic neurotransmission [1]. Contemporary utility is predominantly confined to analytical reference standards, toxicological research, and environmental monitoring programs .

Why Chlordimeform Cannot Be Assumed Interchangeable with Amitraz or Other Formamidines in Experimental Systems


Despite shared classification as formamidine octopamine receptor agonists, substitution of chlordimeform with its closest structural and functional analog, amitraz, is invalid without experimental justification. The two compounds exhibit quantifiable divergence across key pharmacological and toxicological axes, including acute lethality metrics (LC50), mammalian cardiovascular effects mediated by alpha-2 adrenoreceptors, and the carcinogenic profile of their respective metabolic degradation pathways [1]. Procuring chlordimeform over amitraz is mandated when the experimental objective requires the specific toxicokinetic signature, differential off-target receptor engagement, or the unique environmental fate and carcinogenic hazard profile attributable to the 4-chloro-o-toluidine metabolite [2].

Chlordimeform: Quantified Differentiation and Comparative Performance Metrics vs. In-Class Analogs


Chlordimeform vs. Amitraz: Superior Acute Larvicidal and Adulticidal LC50 Potency in Culex pipiens Bioassays

In direct comparative bioassays against Culex pipiens, chlordimeform demonstrates significantly higher acute lethal potency than its primary formamidine analog amitraz, with this potency differential maintained across both larval and adult life stages [1].

Vector Control Larvicide Potency Insect Toxicology

Chlordimeform vs. Amitraz: Lower Acute LC50 Against Rhopalosiphum padi (Bird Cherry-Oat Aphid) Adults

In standardized toxicity assessments against the economically significant aphid pest Rhopalosiphum padi, chlordimeform exhibited superior direct entomotoxicity compared to amitraz as a standalone agent [1].

Agricultural Entomology Aphid Control Synergistic Toxicology

Chlordimeform vs. Amitraz: Divergent Population Suppression Mechanisms in Tetranychus urticae (Two-Spotted Spider Mite) Bioassays

While both chlordimeform and amitraz reduce population growth of Tetranychus urticae, their underlying mechanisms of action differ qualitatively. Chlordimeform acts through a dual mechanism combining direct lethality against multiple life stages with significant inhibition of fecundity [1].

Acaricide Mode of Action Population Dynamics Integrated Pest Management

Chlordimeform vs. Amitraz: Absence of Alpha-2 Adrenoreceptor-Mediated Cardiovascular Effects in Mammalian Models

In direct comparative in vivo studies in anesthetized rats, chlordimeform demonstrates a critical divergence from amitraz in its interaction with mammalian alpha-2 adrenoreceptors. Amitraz induces dose-dependent mydriasis and bradycardia, while chlordimeform does not elicit these effects at any tested dosage [1].

Mammalian Toxicology Adrenergic Pharmacology Safety Pharmacology

Chlordimeform's Distinctive Metabolic Activation Pathway: Demethylchlordimeform Exhibits Higher Octopamine Receptor Affinity Than Parent Compound

Chlordimeform functions as a pro-pesticide, undergoing N-demethylation in vivo to form demethylchlordimeform (DCDM), which acts as a specific and potent partial agonist at invertebrate octopamine receptors. The demethylated metabolite exhibits higher receptor affinity than the parent compound, a characteristic that distinguishes chlordimeform's activation profile [1]. At a concentration of 1 × 10⁻⁵ M, both chlordimeform and demethylchlordimeform mimic octopamine action in elevating adenylate cyclase activity in intact nerve cords of Periplaneta americana [2].

Metabolic Activation Prodrug Toxicology Receptor Binding Affinity

Chlordimeform Metabolite 4-Chloro-o-Toluidine: Quantitatively More Potent Carcinogen Than Parent Compound and Primary Basis for Global Regulatory Restrictions

The carcinogenic hazard profile of chlordimeform is uniquely driven by its major metabolite 4-chloro-o-toluidine, which has been identified as a more potent carcinogen than the parent compound. This metabolite-specific carcinogenicity fundamentally distinguishes chlordimeform from other formamidines in terms of regulatory status and research utility [1]. In mouse studies, chronic dietary exposure to 4-chloro-o-toluidine induced hemangiomas and hemangiosarcomas, while chlordimeform exposure produced dose-dependent incidence of hemangioendotheliomas, particularly in liver, kidney, and spleen [2].

Carcinogenicity Assessment Metabolite Toxicology Regulatory Science

Evidence-Based Application Scenarios for Procuring Chlordimeform (CAS 6164-98-3)


Use as a High-Potency Positive Control in Mosquito Larvicide Screening Programs

Based on direct head-to-head LC50 data demonstrating 1.59-fold higher potency against Culex pipiens larvae and 1.88-fold higher potency against adults relative to amitraz [1][2], chlordimeform should be procured as the reference standard of choice when establishing baseline sensitivity in vector control bioassays. Its consistent toxicity index (set at 100) provides a stable benchmark for comparative evaluation of novel larvicidal candidates.

Reference Compound for Mammalian Alpha-2 Adrenoreceptor Pharmacological Studies Requiring a Formamidine Without Cardiovascular Confounds

For researchers investigating formamidine class effects on mammalian adrenergic systems, chlordimeform is the required procurement over amitraz. Unlike amitraz, chlordimeform does not induce mydriasis or bradycardia at doses up to 10.0 mg/kg i.v. [3], eliminating confounding cardiovascular variables when studying octopamine receptor homology or cross-species receptor pharmacology.

Analytical Reference Standard for Environmental Monitoring and Carcinogenic Metabolite Detection

Chlordimeform is procured as an analytical standard (98.0+% purity by qNMR and Capillary GC) for pesticide residue analysis, specifically for detecting 4-chloro-o-toluidine contamination in environmental matrices . The compound's unique metabolite profile, wherein 4-chloro-o-toluidine is a more potent carcinogen than the parent [4], makes chlordimeform essential for calibrating LC-MS/MS and GC-MS/MS methods used in regulatory compliance monitoring .

Model Compound for Investigating Prodrug Metabolic Activation and Octopamine Receptor Binding

Research programs focused on formamidine metabolic activation should procure chlordimeform due to its well-characterized N-demethylation pathway. The demethylated metabolites (demethylchlordimeform and didemethylchlordimeform) exhibit higher affinity for octopamine receptors than the parent compound [5] and function as specific octopamine receptor agonists [6], providing a model system for studying prodrug activation mechanisms in invertebrate neurobiology.

Technical Documentation Hub

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41 linked technical documents
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